Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate
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Overview
Description
Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.20 g/mol . This compound is characterized by the presence of amino, difluoro, and methoxy functional groups attached to a benzoate ester. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-amino-3,5-difluoro-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-difluoro-4-methoxybenzoate
- Methyl 2-amino-4-methoxybenzoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate is unique due to the presence of both amino and difluoro groups, which impart distinct chemical properties.
Properties
CAS No. |
1354963-20-4 |
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Molecular Formula |
C10H11F2NO3 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
ethyl 2-amino-3,5-difluoro-4-methoxybenzoate |
InChI |
InChI=1S/C10H11F2NO3/c1-3-16-10(14)5-4-6(11)9(15-2)7(12)8(5)13/h4H,3,13H2,1-2H3 |
InChI Key |
YYSRVWSLQXFJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1N)F)OC)F |
Origin of Product |
United States |
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